molecular formula C16H18Zn B14480136 zinc;1,3-dimethylbenzene-2-ide CAS No. 65797-26-4

zinc;1,3-dimethylbenzene-2-ide

Cat. No.: B14480136
CAS No.: 65797-26-4
M. Wt: 275.7 g/mol
InChI Key: OXXZMVMPBCAKFC-UHFFFAOYSA-N
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Description

Zinc;1,3-dimethylbenzene-2-ide is an organometallic compound comprising a zinc cation (Zn²⁺) coordinated to a deprotonated aromatic ligand, 1,3-dimethylbenzene-2-ide. The ligand features methyl substituents at the 1- and 3-positions of the benzene ring, with a negative charge localized at the 2-position. This structure enables strong metal-ligand interactions, stabilized by the electron-donating methyl groups. While the exact counterion is unspecified in available literature, analogous compounds (e.g., bromide salts in ) suggest halides or other anions may balance the charge .

Properties

CAS No.

65797-26-4

Molecular Formula

C16H18Zn

Molecular Weight

275.7 g/mol

IUPAC Name

zinc;1,3-dimethylbenzene-2-ide

InChI

InChI=1S/2C8H9.Zn/c2*1-7-4-3-5-8(2)6-7;/h2*3-5H,1-2H3;/q2*-1;+2

InChI Key

OXXZMVMPBCAKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Organometallic Chemistry

Magnesium;1,3-Dimethylbenzene-2-ide; Bromide (C₈H₉BrMg)
  • Molecular Formula : C₈H₉BrMg
  • Structure : Similar aromatic ligand but coordinated to Mg²⁺ instead of Zn²⁺.
  • Key Differences :
    • Ionic Radius : Mg²⁺ (0.72 Å) is smaller than Zn²⁺ (0.74 Å), leading to tighter coordination but reduced polarizability.
    • Stability : Zn²⁺ complexes exhibit greater thermodynamic stability due to higher charge density and d⁰ configuration, which enhances ligand field stabilization compared to Mg²⁺ .
    • Reactivity : Magnesium analogues are more reactive in nucleophilic additions (Grignard-like behavior), whereas zinc complexes are preferred in cross-coupling reactions due to milder conditions .
4-Cyanophenylzinc Bromide (C₇H₄BrNZn)
  • Molecular Formula : C₇H₄BrNZn
  • Structure: Features a cyano-substituted benzene ring (electron-withdrawing group) instead of methyl groups.
  • Key Differences: Electronic Effects: The cyano group withdraws electron density, creating an electron-deficient aryl-zinc species. Applications: Used in Suzuki-Miyaura couplings where electron-deficient aryl zinc reagents improve reaction efficiency .
Zinc Chloride Complexes with Diazonium Salts ()
  • Example: Zinc chloride compd. with p-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride.
  • Structure : Combines ZnCl₂ with a diazonium-functionalized aromatic ligand.
  • Key Differences :
    • Ligand Type : Diazonium ligands are transient intermediates in aryl coupling, whereas 1,3-dimethylbenzene-2-ide is a stable anionic ligand.
    • Reactivity : Diazonium-zinc complexes are highly reactive in photochemical or thermal decomposition pathways, unlike the more stable dimethylbenzene-zinc species .

Tabulated Comparison of Key Properties

Compound Molecular Formula Metal Center Substituent Effects Stability Applications
Zinc;1,3-dimethylbenzene-2-ide Not explicitly provided* Zn²⁺ Electron-donating (methyl groups) High Catalysis, materials synthesis
Magnesium;1,3-dimethylbenzene-2-ide C₈H₉BrMg Mg²⁺ Electron-donating (methyl groups) Moderate Organic synthesis (Grignard-like)
4-Cyanophenylzinc bromide C₇H₄BrNZn Zn²⁺ Electron-withdrawing (cyano) Moderate-High Cross-coupling reactions
Zinc-diazonium chloride complex Multiple variants Zn²⁺ Diazonium (electron-deficient) Low Photochemical aryl functionalization

*Inferred from analogous structures in .

Mechanistic and Electronic Insights

  • Metal-Ligand Bonding : Zn²⁺ forms stronger σ-bonds with aromatic ligands compared to Mg²⁺, as evidenced by higher decomposition temperatures in thermogravimetric analyses of zinc complexes .
  • Substituent Impact: Methyl groups in 1,3-dimethylbenzene-2-ide increase electron density at the zinc center, enhancing its nucleophilic character. This contrasts with cyano-substituted analogues, which favor electrophilic pathways .
  • Database Correlations : Similarity searches in the ZINC database () highlight structural motifs shared with other zinc-organics, such as benzoxazole-zinc complexes (), underscoring zinc’s versatility in stabilizing diverse aromatic ligands .

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